

Application Note: Long-Term Storage and Stability of MAX-40279 hemifumarate

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Compound of Interest

Compound Name: MAX-40279 hemifumarate

Cat. No.: B13920719

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides comprehensive guidelines and protocols for the appropriate long-term storage, handling, and stability assessment of **MAX-40279 hemifumarate**, a dual inhibitor of FLT3 and FGFR kinases.^[1] Adherence to these recommendations is critical for maintaining the compound's integrity, ensuring the reproducibility of experimental results, and promoting laboratory safety.

Recommended Storage Conditions

Proper storage is essential to prevent degradation and preserve the shelf-life of **MAX-40279 hemifumarate**. The primary factors to control are temperature, moisture, and light.

Quantitative Storage Recommendations

The following table summarizes the recommended storage conditions for **MAX-40279 hemifumarate** stock solutions to ensure stability for the specified durations.

Table 1: Long-Term Storage Conditions for **MAX-40279 hemifumarate** Solutions

Temperature	Maximum Duration	Key Requirements
-80°C	6 months	Use sealed, airtight containers to protect from moisture. ^[1]

| -20°C | 1 month | Use sealed, airtight containers to protect from moisture.[\[1\]](#) |

Note: For the solid (powder) form of the compound, storage at -20°C in a sealed container away from moisture is recommended.

Protocol: Long-Term Stability Assessment

To formally establish the shelf-life of **MAX-40279 hemifumarate** under specific laboratory conditions, a long-term stability study is required.[\[2\]](#)[\[3\]](#) This protocol describes a generalized methodology based on established pharmaceutical testing guidelines.[\[4\]](#)[\[5\]](#)

Objective

To determine the rate of degradation of **MAX-40279 hemifumarate** over time under various storage conditions and thereby establish a recommended shelf-life.[\[3\]](#)[\[4\]](#)

Materials

- **MAX-40279 hemifumarate** (solid form)
- Appropriate solvent (e.g., DMSO)
- Calibrated temperature and humidity-controlled stability chambers
- Inert, sealed vials (e.g., amber glass vials with screw caps)
- Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
- Reference standards for **MAX-40279 hemifumarate** and any known impurities.

Experimental Methodology

- Initial Analysis (Time Zero):
 - Perform a complete analysis of a reference sample of **MAX-40279 hemifumarate**.
 - Record appearance (color, physical state).

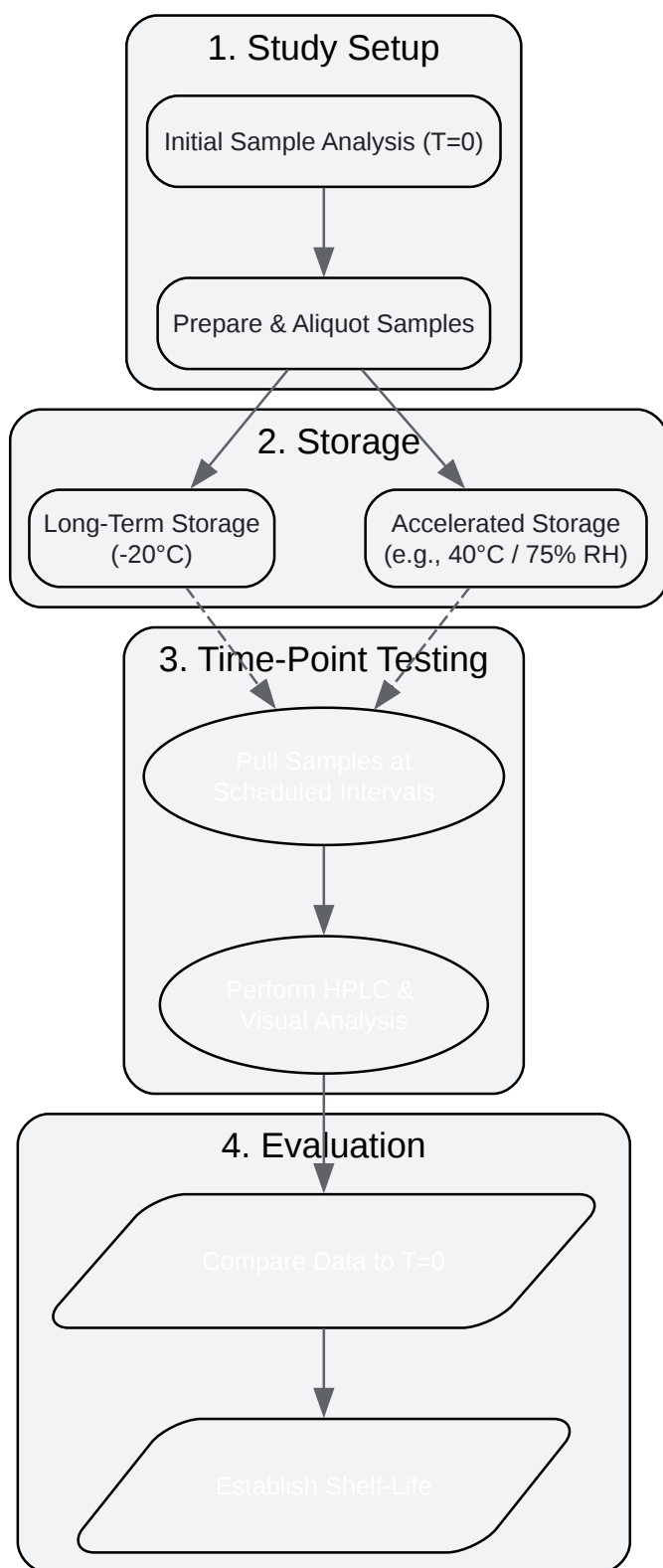
- Use HPLC to establish the initial purity profile and quantify the active ingredient. This serves as the baseline (T=0) data point.
- Sample Preparation and Storage:
 - Aliquot multiple, uniform samples of solid **MAX-40279 hemifumarate** into inert, sealed vials.
 - Prepare stock solutions and aliquot them into separate sealed vials.
 - Place sets of solid and solution samples into stability chambers under at least two conditions:
 - Long-Term: Recommended storage condition (e.g., -20°C).
 - Accelerated: Exaggerated conditions (e.g., 40°C / 75% Relative Humidity) to increase the rate of chemical degradation and predict long-term stability.[\[3\]](#)[\[5\]](#)
- Testing Schedule:
 - Pull samples from each storage condition at predetermined time points.
 - Long-Term Frequency: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[\[4\]](#)
 - Accelerated Frequency: A minimum of three points, typically 0, 3, and 6 months.[\[4\]](#)
- Analysis at Each Time Point:
 - For each sample, perform the same set of analyses as in the initial assessment (Step 1).
 - Visual Inspection: Note any changes in appearance.
 - HPLC Analysis: Determine the purity of the compound. Quantify the parent compound and any new peaks corresponding to degradation products.
- Data Evaluation:
 - Compile the data in a summary table.

- The shelf-life is defined as the time period during which the sample maintains its predefined specifications (e.g., remains >95% pure) under the specified long-term storage conditions.

Visualized Workflows and Pathways

General Stability Study Workflow

The following diagram illustrates the logical flow of a typical long-term stability study.

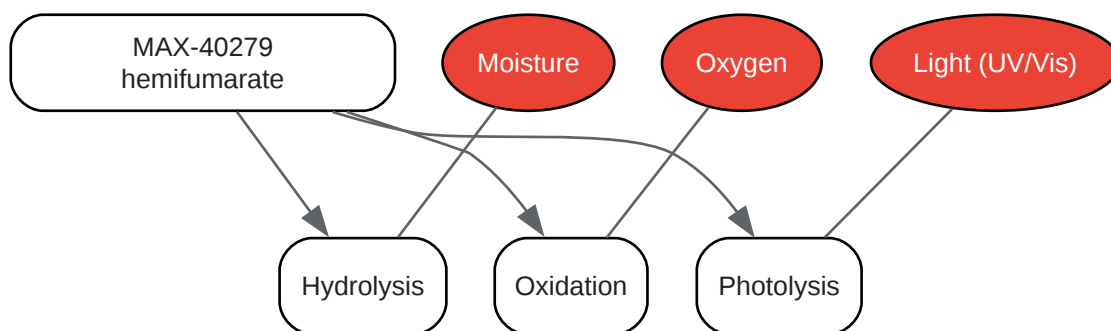


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Caption: Experimental workflow for a long-term stability study.

Potential Chemical Degradation Pathways

Pharmaceutical compounds can degrade via several mechanisms. While specific pathways for **MAX-40279 hemifumarate** are not publicly documented, this diagram illustrates common degradation routes to consider.



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Caption: Common degradation pathways for pharmaceutical compounds.

Safe Handling and Transport

MAX-40279 hemifumarate should be handled as a potentially hazardous drug. All personnel must be trained on safe handling procedures to minimize occupational exposure.[6][7]

- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and two pairs of chemotherapy-rated gloves when handling the compound.
- Receiving and Unpacking: Visually inspect incoming packages for any signs of damage. Unpack shipments in a designated area with neutral or negative pressure to contain any airborne particles.[8]
- Compounding: All manipulations of the solid compound and preparation of solutions should be performed in a biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI).

- Transport: When moving the compound or its solutions within an institution, place vials in a sealed, leak-proof plastic bag, which should then be carried in a rigid, shock-resistant secondary container.[6]
- Spill Management: Spill kits must be readily available in all areas where the drug is stored and handled. All personnel must be trained on proper spill cleanup procedures.[8]

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